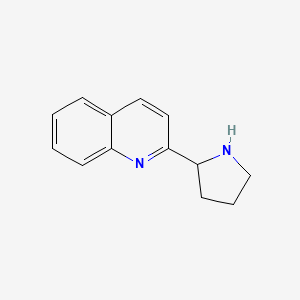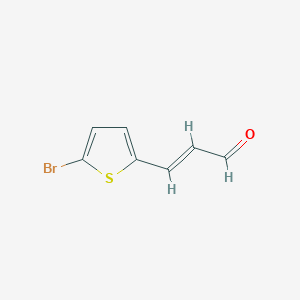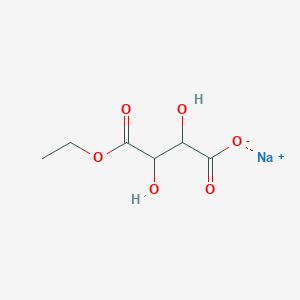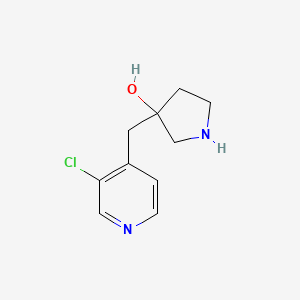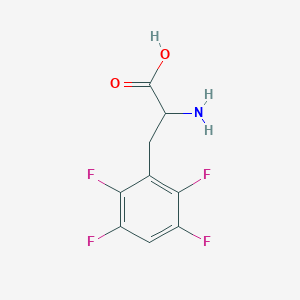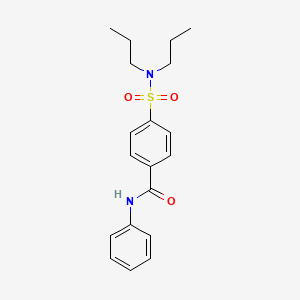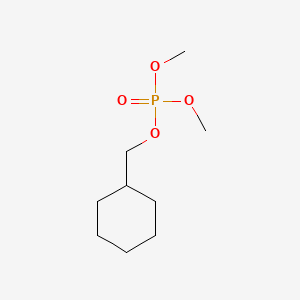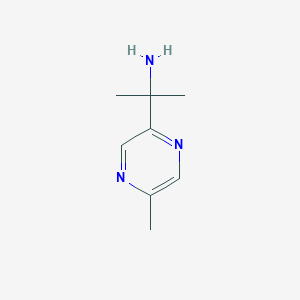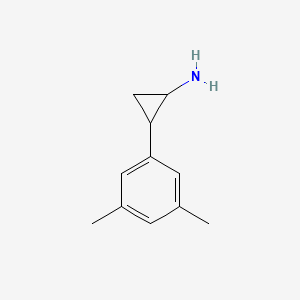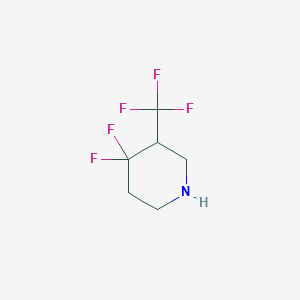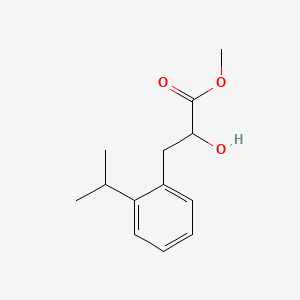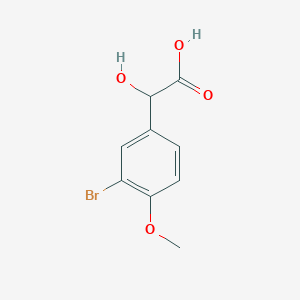![molecular formula C16H18O2 B15319623 1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B15319623.png)
1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a methoxynaphthalenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 6-methoxynaphthalene, followed by subsequent functional group transformations. Common synthetic routes include:
Hydroxylation: The ethan-1-ol moiety can be introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: Reduction reactions can convert the compound into different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: LiAlH4, NaBH4.
Substitution Reagents: NaH, KOtBu.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, modulating their activity.
Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Methoxynaphthalen-2-yl)ethanone: Shares the methoxynaphthalenyl group but differs in the functional groups attached to the ethanone moiety.
1-(6-Methoxynaphthalen-2-yl)ethanone oxime: Contains an oxime group instead of the cyclopropyl and ethan-1-ol moieties.
1-(6-Methoxy-2-naphthyl)ethanol: Similar structure but lacks the cyclopropyl group.
Uniqueness
1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H18O2 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
1-[1-(6-methoxynaphthalen-2-yl)cyclopropyl]ethanol |
InChI |
InChI=1S/C16H18O2/c1-11(17)16(7-8-16)14-5-3-13-10-15(18-2)6-4-12(13)9-14/h3-6,9-11,17H,7-8H2,1-2H3 |
Clave InChI |
HSMXHDASJWCTOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CC1)C2=CC3=C(C=C2)C=C(C=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


